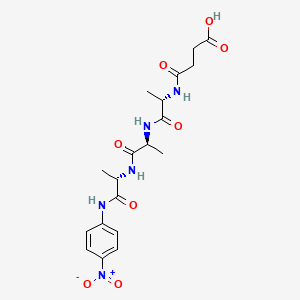
琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺 (SUC-ALA-ALA-ALA-PNA)
描述
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺,通常称为 Suc-Ala-Ala-Ala-pNA,是一种合成肽底物,主要用于酶促测定中测量弹性蛋白酶活性。 该化合物是一种比色底物,这意味着它在被弹性蛋白酶水解时会产生颜色变化,可以通过量化这种颜色变化来确定酶的活性 .
科学研究应用
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺广泛应用于科学研究中的各种应用:
作用机制
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺通过作为弹性蛋白酶的底物发挥作用。弹性蛋白酶与肽结合并水解肽键,释放对硝基苯胺。对硝基苯胺的释放会导致颜色变化,可以用分光光度法测量。 这种机制使研究人员能够量化弹性蛋白酶活性并研究其在各种生物过程中的作用 .
生化分析
Biochemical Properties
Succinyl-trialanine-4-nitroanilide plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, particularly elastase. Elastase is a serine protease that hydrolyzes the peptide bonds in proteins, and succinyl-trialanine-4-nitroanilide is specifically designed to be cleaved by this enzyme. The interaction between succinyl-trialanine-4-nitroanilide and elastase involves the binding of the substrate to the active site of the enzyme, where the peptide bond is hydrolyzed, releasing 4-nitroaniline . This interaction is highly specific and is used to measure elastase activity in various biological samples.
Cellular Effects
Succinyl-trialanine-4-nitroanilide influences cellular processes by serving as a substrate for elastase, which is involved in the degradation of extracellular matrix proteins. The activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can impact cell signaling pathways, gene expression, and cellular metabolism. For example, elevated elastase activity, indicated by increased hydrolysis of succinyl-trialanine-4-nitroanilide, has been associated with tissue damage and inflammation in hepatobiliary disorders . This suggests that succinyl-trialanine-4-nitroanilide can be used to study the effects of elastase on cellular functions and disease processes.
Molecular Mechanism
The molecular mechanism of succinyl-trialanine-4-nitroanilide involves its interaction with the active site of elastase. The enzyme recognizes the specific peptide sequence and cleaves the peptide bond, releasing 4-nitroaniline. This reaction is facilitated by the catalytic triad of elastase, which includes serine, histidine, and aspartate residues. The binding of succinyl-trialanine-4-nitroanilide to elastase induces a conformational change in the enzyme, allowing the catalytic residues to interact with the substrate and hydrolyze the peptide bond . This mechanism highlights the specificity and efficiency of elastase in cleaving succinyl-trialanine-4-nitroanilide.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of succinyl-trialanine-4-nitroanilide can change over time due to factors such as stability and degradation. The stability of succinyl-trialanine-4-nitroanilide is influenced by storage conditions, including temperature and pH. Degradation of the compound can lead to a decrease in its effectiveness as a substrate for enzyme assays. Long-term studies have shown that the activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can vary over time, with potential implications for the interpretation of experimental results . Therefore, it is important to consider the temporal effects when using succinyl-trialanine-4-nitroanilide in biochemical assays.
Dosage Effects in Animal Models
The effects of succinyl-trialanine-4-nitroanilide in animal models can vary with different dosages. Studies have shown that the hydrolyzing activity of elastase, measured using succinyl-trialanine-4-nitroanilide, can exhibit threshold effects, where low doses may not produce significant changes, while higher doses can lead to measurable enzyme activity . At very high doses, succinyl-trialanine-4-nitroanilide may exhibit toxic or adverse effects, potentially impacting the overall health of the animal. It is crucial to determine the optimal dosage to accurately assess the enzyme activity without causing harm to the animal.
Metabolic Pathways
Succinyl-trialanine-4-nitroanilide is involved in metabolic pathways related to proteolysis and peptide degradation. The compound interacts with enzymes such as elastase, which hydrolyzes the peptide bond, releasing 4-nitroaniline. This reaction is part of the broader metabolic process of protein catabolism, where proteins and peptides are broken down into their constituent amino acids . The activity of succinyl-trialanine-4-nitroanilide in these pathways can provide insights into the regulation of proteolytic enzymes and their role in cellular metabolism.
Transport and Distribution
The transport and distribution of succinyl-trialanine-4-nitroanilide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Studies have shown that succinyl-trialanine-4-nitroanilide can be associated with low and very low-density lipoproteins in the serum, suggesting its potential involvement in lipid transport and metabolism . The distribution of succinyl-trialanine-4-nitroanilide within tissues can impact its availability and effectiveness as a substrate for enzyme assays.
Subcellular Localization
The subcellular localization of succinyl-trialanine-4-nitroanilide is primarily associated with the plasma membrane and extracellular matrix. The compound’s activity is closely linked to the presence of elastase, which is found in these regions. The hydrolytic activity of succinyl-trialanine-4-nitroanilide has been observed in the plasma membrane of vascular muscle cells, indicating its role in extracellular matrix degradation and tissue remodeling . The localization of succinyl-trialanine-4-nitroanilide to specific subcellular compartments can influence its function and interactions with other biomolecules.
准备方法
合成路线和反应条件
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺的合成涉及氨基酸的顺序偶联以形成肽链,然后连接对硝基苯胺基团。该过程通常从保护氨基开始,以防止不必要的副反应。然后使用二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS) 等试剂偶联保护的氨基酸以形成肽键。 肽链组装完成后,去除保护基团,并连接对硝基苯胺基团 .
工业生产方法
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及自动肽合成仪,可以高效地偶联氨基酸并连接对硝基苯胺基团。 最终产品使用高性能液相色谱 (HPLC) 等技术进行纯化,以确保高纯度和一致性 .
化学反应分析
反应类型
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺在暴露于弹性蛋白酶时主要经历水解反应。 肽键的水解释放对硝基苯胺,可以通过比色法检测 .
常用试剂和条件
水解反应通常在缓冲溶液中进行,例如 pH 7.5 的 HEPES 缓冲液,其中含有氯化钠和二甲基亚砜 (DMSO)。 反应在 25°C 下进行,通过监测 410 nm 处的吸光度来测量水解速率 .
主要产品
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺水解形成的主要产物是对硝基苯胺,它是一种黄色化合物,可以使用分光光度法进行定量 .
相似化合物的比较
N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺在对弹性蛋白酶的专一性和作为比色底物的用途方面是独一无二的。类似的化合物包括:
N-琥珀酰-丙氨酸-丙氨酸-脯氨酸-苯丙氨酸-对硝基苯胺: 该化合物用作胰凝乳蛋白酶和其他蛋白酶的底物.
虽然这些化合物具有相似的结构和功能,但 N-琥珀酰-丙氨酸-丙氨酸-丙氨酸-对硝基苯胺是专门为弹性蛋白酶测定而设计的,使其成为研究和诊断中的宝贵工具 .
属性
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O8/c1-10(20-15(25)8-9-16(26)27)17(28)21-11(2)18(29)22-12(3)19(30)23-13-4-6-14(7-5-13)24(31)32/h4-7,10-12H,8-9H2,1-3H3,(H,20,25)(H,21,28)(H,22,29)(H,23,30)(H,26,27)/t10-,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUGADOWXGKRAE-SRVKXCTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200317 | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52299-14-6 | |
| Record name | Succinyl-L-alanyl-L-alanyl-L-alanine p-nitroanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52299-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052299146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinyl-trialanine-4-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-carboxypropionyl)-L-alanyl-L-alanyl-N-(p-nitrophenyl)-L-alaninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYL-L-TRIALANINE P-NITROANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MJ6NSX3KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


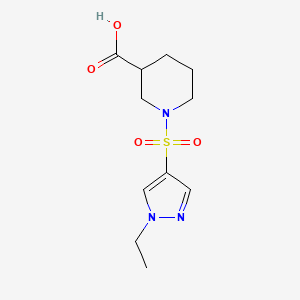

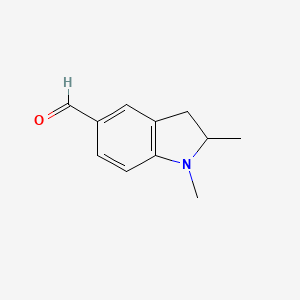
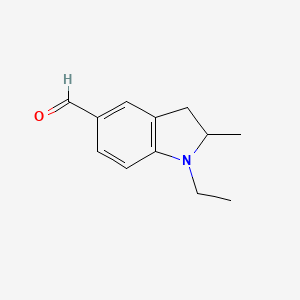
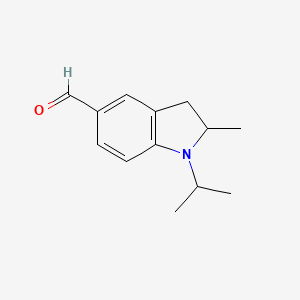



![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)
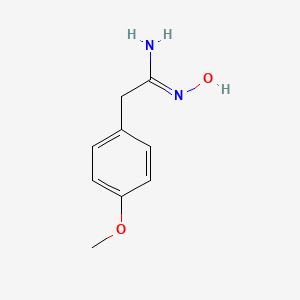

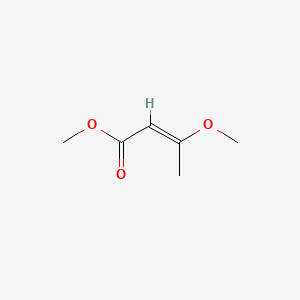
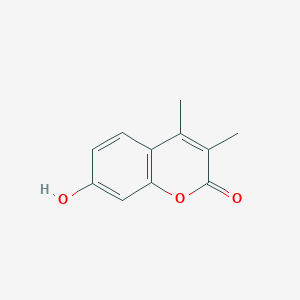
![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
